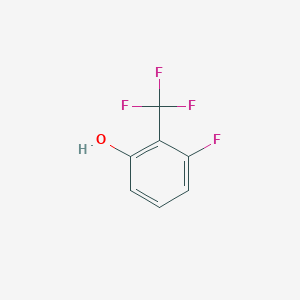

3-Fluoro-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSEZMHBIUIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648134 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900512-27-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900512-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Fluoro-2-(trifluoromethyl)phenol synthesis pathway

Topic: Advanced Synthesis Pathways for 3-Fluoro-2-(trifluoromethyl)phenol Content Type: Technical Whitepaper Audience: Senior Process Chemists & Medicinal Scientists

Executive Summary

3-Fluoro-2-(trifluoromethyl)phenol (CAS: 886498-61-9) represents a high-value fluorinated scaffold in medicinal chemistry. The unique juxtaposition of the hydroxyl group, the strongly electron-withdrawing trifluoromethyl (

This guide delineates two distinct synthesis pathways:

-

Nucleophilic Aromatic Substitution (

): The preferred route for scalability, utilizing the symmetry of 2,6-difluorobenzotrifluoride. -

Diazotization-Hydrolysis: A robust laboratory-scale route starting from the corresponding aniline.

Part 1: Retrosynthetic Analysis & Structural Considerations

The synthesis of 3-fluoro-2-(trifluoromethyl)phenol is governed by the directing effects of the

Retrosynthetic Logic:

-

Disconnection A (C-O Bond Formation): Disconnecting the phenolic oxygen leads to 2,6-difluorobenzotrifluoride . The

group at position 2 activates the fluorine atoms at positions 1 and 3 (relative to the ring, or 2,6 relative to -

Disconnection B (C-N to C-O Transformation): Disconnecting to 3-fluoro-2-(trifluoromethyl)aniline allows for a Sandmeyer-type hydroxylation. This relies on the availability of the aniline precursor.

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Pathway – Nucleophilic Aromatic Substitution ( )

Rationale: This route is superior for process chemistry due to the commercial availability of 2,6-difluorobenzotrifluoride and the avoidance of potentially explosive diazonium intermediates. The symmetry of the starting material ensures that mono-substitution yields the desired 1,2,3-substitution pattern exclusively.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The nucleophile (benzyl alkoxide) attacks the carbon bearing the fluorine. The negative charge is stabilized by the inductive effect of the adjacent

Step-by-Step Protocol

Step 1: Benzyl Ether Formation

-

Reagents: 2,6-Difluorobenzotrifluoride (1.0 eq), Benzyl alcohol (1.05 eq), Sodium Hydride (60% dispersion, 1.1 eq).

-

Solvent: Anhydrous DMF or DMAc.

-

Conditions:

-

Suspend NaH in DMF at 0°C under

. -

Add Benzyl alcohol dropwise; stir for 30 min to form sodium benzylate.

-

Add 2,6-difluorobenzotrifluoride dropwise. The reaction is exothermic.[1][2]

-

Heat to 60–80°C for 4–6 hours. Monitor by HPLC for disappearance of starting material.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: The product, 1-(benzyloxy)-3-fluoro-2-(trifluoromethyl)benzene, is purified via silica gel chromatography (Hexanes/EtOAc) or distillation.

-

Step 2: Hydrogenolysis (Deprotection)

-

Reagents: Benzyl ether intermediate, 10% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol.

-

Conditions:

-

Dissolve intermediate in solvent.

-

Purge with

, then introduce -

Stir at RT for 2–4 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield 3-fluoro-2-(trifluoromethyl)phenol.

-

Data Summary Table

| Parameter | Specification | Notes |

| Precursor | 2,6-Difluorobenzotrifluoride | Symmetric starting material prevents regioisomers. |

| Key Reagent | Sodium Benzylate (generated in situ) | Preferred over hydroxide to prevent over-hydrolysis. |

| Temp Range | 60–80°C (Step 1) | Higher temps may cause bis-substitution. |

| Yield | 75–85% (Overall) | High efficiency route. |

Part 3: Secondary Pathway – Diazotization & Hydrolysis

Rationale: This route is ideal when the aniline precursor is readily available or when specific isotopic labeling (

Step-by-Step Protocol

Step 1: Diazonium Salt Formation

-

Reagents: 3-Fluoro-2-(trifluoromethyl)aniline (1.0 eq),

(1.1 eq), -

Conditions:

-

Dissolve aniline in dilute

. Cool to 0–5°C. -

Add aqueous

dropwise, maintaining temp < 5°C. -

Stir for 30 min. Confirm excess nitrous acid with starch-iodide paper (turns blue).

-

Step 2: Hydrolysis (Sandmeyer-type)

-

Reagents:

(catalytic), dilute -

Conditions:

-

Prepare a boiling solution of dilute

(optionally with toluene for biphasic extraction). -

Add the cold diazonium solution dropwise to the hot acid (90–100°C).

-

Note: The rapid evolution of

gas requires careful addition rate control. -

Workup: Steam distill the phenol or extract the cooled mixture with DCM.

-

Visualization: Process Workflow (Diazotization)

Figure 2: Workflow for the diazotization-hydrolysis pathway, highlighting the critical temperature transition.

Part 4: Critical Process Parameters (CPPs) & Safety

-

Regiocontrol in

:-

In the benzylation of 2,6-difluorobenzotrifluoride, the second fluorine is less reactive than the first due to the electron-donating resonance effect of the newly formed alkoxy group (

effect of -OBn), which counteracts the activation by -

Control: Maintain temperature < 80°C and use stoichiometric control (1.05 eq alkoxide).

-

-

Diazonium Safety:

-

The 2-trifluoromethylbenzenediazonium salt is potentially shock-sensitive if allowed to dry.

-

Control: Always keep the intermediate in solution; proceed immediately to hydrolysis.

-

-

Purification:

-

The phenol is acidic (

, lower than unsubstituted phenol due to -

It can be purified by acid-base extraction: Extract into 1N NaOH, wash organics, then acidify aqueous layer to precipitate the phenol.

-

References

-

European Patent Office. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates (EP0004447A2).[3] Retrieved from .

-

U.S. Patent Office. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol (US5892126A). Note: Describes the analogous diazotization conditions applicable to the 3-fluoro-2-CF3 isomer. Retrieved from .

-

ChemSynthesis. (2025).[4] 3-fluoro-2-(trifluoromethyl)phenol - Synthesis and physical properties. Retrieved from .

-

Janssen Pharmaceutica. (2006).[5] Method for synthesis of trifluoromethylated intermediates (WO2006032023).[5] Retrieved from .

Sources

- 1. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. jelsciences.com [jelsciences.com]

Technical Guide: Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)phenol

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 3-Fluoro-2-(trifluoromethyl)phenol , designed for researchers and drug development professionals.

Executive Summary

3-Fluoro-2-(trifluoromethyl)phenol (CAS: 900512-27-8) is a specialized fluorinated aromatic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2][3] Distinguished by the presence of a bulky trifluoromethyl group at the ortho position and a fluorine atom at the meta position (relative to the hydroxyl group), this compound exhibits unique electronic and steric properties.

Its significance lies in bioisosterism and metabolic stability . The ortho-trifluoromethyl group significantly enhances the acidity of the phenolic hydroxyl (lowering pKa) compared to non-fluorinated analogues, influencing hydrogen-bond donor capability and membrane permeability. Furthermore, the strategic placement of fluorine atoms blocks common metabolic oxidation sites (e.g., CYP450 mediated hydroxylation), extending the half-life of derived pharmacophores.

Chemical Identity & Structural Analysis

| Parameter | Detail |

| IUPAC Name | 3-Fluoro-2-(trifluoromethyl)phenol |

| CAS Registry Number | 900512-27-8 |

| Molecular Formula | C₇H₄F₄O |

| SMILES | Oc1c(C(F)(F)F)c(F)ccc1 |

| Molecular Weight | 180.10 g/mol |

| Structural Features | Ortho-CF₃ (Steric bulk, -I effect), Meta-F (-I effect), Phenolic -OH |

Structural Insight

The molecule is characterized by a "push-pull" electronic environment, though dominated by electron withdrawal.

-

Ortho-CF₃ Effect : The -CF₃ group at position 2 exerts a strong inductive withdrawing effect (-I) and a field effect, significantly increasing the acidity of the adjacent phenol. Sterically, it forces the hydroxyl group to adopt specific conformations, potentially facilitating intramolecular hydrogen bonding with the fluorine atoms of the CF₃ group.

-

Meta-F Effect : The fluorine at position 3 further withdraws electron density from the ring, reinforcing the acidity and deactivating the ring towards electrophilic aromatic substitution (SEAr), except at the para position relative to the hydroxyl (position 4).

Physicochemical Properties Profile

The following data consolidates experimental values and high-confidence predictive models (where experimental data is rare for this specific isomer).

Quantitative Data Table

| Property | Value | Condition / Source |

| Physical State | Liquid / Low-melting Solid | Ambient Temperature |

| Boiling Point | 86 °C | @ 15 mmHg (Experimental) [1] |

| Boiling Point (Atm) | ~177 °C | Extrapolated/Predicted [2] |

| pKa (Acid Dissociation) | 6.98 ± 0.35 | Predicted (ACD/Labs) [2] |

| LogP (Lipophilicity) | 2.8 – 3.0 | Estimated (Consensus) |

| Density | ~1.45 g/cm³ | Predicted |

| Polar Surface Area (PSA) | 20.2 Ų | Topological PSA |

| H-Bond Donors | 1 | Phenolic -OH |

| H-Bond Acceptors | 4 | 1 Oxygen + 3 Fluorines (CF₃) + 1 Fluorine (F) |

Deep Dive: Acidity & Lipophilicity

Acidity (pKa ~7.0): Standard phenol has a pKa of ~10.0. The dramatic drop to ~7.0 in 3-Fluoro-2-(trifluoromethyl)phenol is driven by the cumulative electron-withdrawing nature of the substituents.

-

The ortho-CF₃ group stabilizes the phenoxide anion via inductive withdrawal and through-space field effects.

-

The meta-F atom provides auxiliary stabilization.

-

Implication : At physiological pH (7.4), this compound exists in equilibrium between its neutral and ionized (phenoxide) forms (~72% ionized). This impacts protein binding and solubility significantly compared to non-fluorinated phenols.

Lipophilicity (LogP ~2.9): Despite the ionization potential, the neutral form is highly lipophilic due to the fluorination. The CF₃ group is one of the most lipophilic substituents known (Hansch π value ≈ +1.2). This allows the molecule to penetrate lipid bilayers effectively, provided the pH allows for a sufficient neutral fraction.

Synthesis & Purification

The synthesis of 3-Fluoro-2-(trifluoromethyl)phenol typically proceeds via the diazotization-hydrolysis of the corresponding aniline precursor. This method is preferred for its scalability and specificity.

Precursor

Starting Material : 3-Fluoro-2-(trifluoromethyl)aniline (CAS: 123973-22-8).[2]

Experimental Protocol: Diazotization-Hydrolysis

Note: This protocol is adapted from standard methodologies for ortho-trifluoromethyl phenols [3][4].

Step 1: Diazonium Salt Formation

-

Charge : In a chemically resistant reactor, charge 3-Fluoro-2-(trifluoromethyl)aniline (1.0 eq).

-

Acidification : Add aqueous H₂SO₄ (35-40%, 4-6 eq) slowly while maintaining temperature < 10°C to prevent aniline oxidation.

-

Diazotization : Dropwise add Sodium Nitrite (NaNO₂, 1.1 eq) as a 40% aqueous solution.

-

Critical Control: Maintain internal temperature 0–5°C .

-

Endpoint: Monitor via starch-iodide paper (instant blue/black indicates excess HNO₂).

-

-

Stir : Agitate at 0°C for 1 hour to ensure complete conversion to the diazonium sulfate intermediate.

Step 2: Hydrolysis (Sandmeyer-type Hydroxylation)

-

Preparation : Prepare a separate vessel with a mixture of water and a copper(II) sulfate catalyst (CuSO₄, 0.1 eq) or simply hot dilute H₂SO₄ (10-15%). Heat this receiving solution to 80–90°C .

-

Addition : Slowly transfer the cold diazonium solution into the hot hydrolysis mixture.

-

Observation: Rapid evolution of N₂ gas.

-

Rate Control: Adjust addition rate to manage foaming and nitrogen off-gassing.

-

-

Completion : Stir at 90°C for 30–60 minutes until gas evolution ceases.

Step 3: Isolation & Purification

-

Extraction : Cool to room temperature. Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (3x).

-

Wash : Wash combined organics with brine.

-

Drying : Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Distillation : Purify the crude oil via vacuum distillation.

-

Target Fraction: Collect at 86°C / 15 mmHg .

-

Synthesis Workflow Diagram

Caption: Synthesis of 3-Fluoro-2-(trifluoromethyl)phenol via diazotization and hydrolytic decomposition.

Reactivity & Stability

Chemical Stability

-

Acid/Base : Stable under acidic conditions. Deprotonates readily in basic media (pH > 7.5) to form the phenoxide.

-

Thermal : Stable up to boiling point (~177°C). Avoid prolonged heating above 200°C to prevent defluorination or polymerization.

Reactivity Profile

-

Nucleophilic Substitution (SNAr) : The para position (relative to OH) is activated for electrophilic attack, but the ring is generally deactivated. However, the fluorine at position 3 is activated towards Nucleophilic Aromatic Substitution (SNAr) if the phenol is protected (e.g., as an ether) and strong nucleophiles are used, due to the ortho-CF₃ electron-withdrawing group.

-

O-Alkylation : The hydroxyl group is highly nucleophilic in its deprotonated form. It reacts efficiently with alkyl halides (e.g., in the presence of K₂CO₃/DMF) to form ethers. This is the primary route for incorporating this scaffold into larger drug molecules.

Applications in Drug Discovery[7][8]

1. Fragment-Based Drug Design (FBDD) This phenol serves as a high-value "fragment" due to its low molecular weight (180 Da) and specific binding features. The CF₃ group can fill hydrophobic pockets in protein targets (e.g., kinases, GPCRs), while the OH group acts as a hydrogen bond anchor.

2. Metabolic Blocking Incorporating the 3-fluoro-2-(trifluoromethyl)phenyl motif can block metabolic "soft spots."

-

Mechanism : The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting oxidation by cytochrome P450 enzymes.

-

Bioisostere : It is often used to replace dichlorophenyl or other di-substituted phenyl rings to modulate lipophilicity and metabolic stability simultaneously.

Safety & Handling (MSDS Summary)

Hazard Classification (GHS) :

-

Signal Word : DANGER

-

H302 : Harmful if swallowed.

-

H314/H315 : Causes skin irritation / severe skin burns (concentration dependent).

-

H318 : Causes serious eye damage.

-

H335 : May cause respiratory irritation.

Handling Protocols :

-

PPE : Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Use in a fume hood.

-

Storage : Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, though it is not strictly air-sensitive. Keep away from strong oxidizing agents and strong bases.

-

Spill Response : Absorb with inert material (vermiculite/sand). Do not flush into surface water; fluorinated compounds can be persistent environmental pollutants.

References

-

ChemSynthesis Database . 3-fluoro-2-(trifluoromethyl)phenol Entry. Retrieved from (Accessed 2024). Verification of experimental boiling point (86°C @ 15mmHg).

-

ChemicalBook / ACD/Labs . Predicted Properties for CAS 900512-27-8. Retrieved from (Accessed 2024). Source for pKa and atmospheric boiling point predictions.

- Organic Syntheses. General procedure for the preparation of phenols from anilines via diazonium salts. Coll. Vol. 3, p.130. (Standard methodology reference).

- Google Patents. Method for producing fluoro-trifluoromethylphenols. Patent JPH01268658A.

-

PubChem . Compound Summary for Fluorinated Phenols. . General safety and spectral data for structural analogs.

Sources

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. While a specific CAS number for this regioisomer is not publicly listed at the time of this publication, this document offers valuable insights into its predicted properties, a proposed synthetic pathway, and detailed characterization methodologies based on established principles for structurally related fluorinated phenols.

Introduction and Strategic Importance

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science to modulate key physicochemical and biological properties.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on a phenol scaffold, as in 3-Fluoro-2-(trifluoromethyl)phenol, is anticipated to confer unique electronic characteristics, acidity, and metabolic stability. The trifluoromethyl group is a potent electron-withdrawing group known to enhance metabolic stability and binding affinity, while the fluorine atom can influence pKa and membrane permeability.[1][3] This combination makes the target molecule a valuable, albeit currently under-documented, building block for novel pharmaceuticals and advanced materials.[4][5]

Physicochemical and Spectroscopic Data

While experimental data for 3-Fluoro-2-(trifluoromethyl)phenol is scarce, its properties can be reliably predicted by comparative analysis with its isomers. The position of the electron-withdrawing trifluoromethyl group significantly influences the acidity and electronic properties of the phenol ring.[6]

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 2-(Trifluoromethyl)phenol | 3-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenol | 3-Fluoro-2-(trifluoromethyl)phenol (Predicted) |

| Molecular Formula | C₇H₅F₃O | C₇H₅F₃O | C₇H₅F₃O | C₇H₄F₄O |

| Molecular Weight | 162.11 g/mol | 162.11 g/mol | 162.11 g/mol | 180.10 g/mol |

| Boiling Point | Not available | 178-179 °C | 178-179 °C | ~86 °C (15 mmHg)[7] |

| pKa | Lowered due to ortho -CF₃ | ~8.8 | Lowered due to para -CF₃ | Expected to be lower than phenol (pKa ~10) |

Spectroscopic Characterization

The unambiguous identification of 3-Fluoro-2-(trifluoromethyl)phenol relies on a combination of spectroscopic techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of fluorinated aromatic compounds.[6][8]

-

¹H NMR: The aromatic region will display a complex splitting pattern for the three protons on the benzene ring, with coupling constants indicative of their relative positions to each other and to the fluorine atom. The hydroxyl proton will likely appear as a broad singlet.

-

¹⁹F NMR: Two distinct signals are expected: one for the trifluoromethyl group (a singlet) and one for the fluorine atom on the ring (a multiplet due to coupling with neighboring protons).[8]

-

¹³C NMR: The carbon spectrum will show seven signals, with the chemical shifts of the aromatic carbons influenced by the electronic effects of the fluorine and trifluoromethyl substituents.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight and provide characteristic fragmentation patterns.[6] The molecular ion peak ([M]⁺) is expected at m/z = 180.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group and the C-F stretching of the trifluoromethyl group and the aromatic fluorine.[9]

Table 2: Predicted Spectroscopic Data for 3-Fluoro-2-(trifluoromethyl)phenol

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (3H, complex multiplet), Hydroxyl proton (1H, broad singlet) |

| ¹⁹F NMR | Singlet (CF₃), Multiplet (Ar-F) |

| MS (EI) | Molecular ion peak at m/z = 180 |

| IR (cm⁻¹) | ~3600-3200 (O-H stretch, broad), ~1300-1100 (C-F stretch) |

Proposed Synthesis Pathway

A plausible synthetic route to 3-Fluoro-2-(trifluoromethyl)phenol can be designed based on established methods for the synthesis of trifluoromethylphenols.[10] A common strategy involves the reaction of a trifluoromethyl halobenzene with a benzylate salt, followed by hydrogenolysis.[10]

Proposed Reaction Scheme:

Caption: Proposed synthesis of 3-Fluoro-2-(trifluoromethyl)phenol.

Step-by-Step Protocol:

-

Synthesis of 3-Fluoro-2-(trifluoromethyl)phenyl Benzyl Ether:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil) is washed with dry hexane to remove the oil.

-

Dry dimethylacetamide (DMA) is added, followed by the dropwise addition of a solution of benzyl alcohol in DMA. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred at an elevated temperature (e.g., 80-90 °C) for one hour to ensure complete formation of sodium benzylate.[10]

-

A solution of 1-bromo-3-fluoro-2-(trifluoromethyl)benzene in DMA is then added dropwise to the reaction mixture.

-

The reaction is heated (e.g., to 120-140 °C) and monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Hydrogenolysis to 3-Fluoro-2-(trifluoromethyl)phenol:

-

The purified 3-Fluoro-2-(trifluoromethyl)phenyl benzyl ether is dissolved in a suitable solvent such as ethanol.[10]

-

A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is subjected to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature.

-

The reaction progress is monitored until the starting material is no longer detectable.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.[10]

-

The filtrate is concentrated under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)phenol.

-

The final product can be purified by distillation under reduced pressure.[10]

-

Characterization Workflow

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized 3-Fluoro-2-(trifluoromethyl)phenol.

Caption: Logical workflow for the characterization of 3-Fluoro-2-(trifluoromethyl)phenol.

Safety and Handling

While a specific safety data sheet for 3-Fluoro-2-(trifluoromethyl)phenol is not available, general precautions for handling related fluorinated and trifluoromethylated phenols should be strictly followed.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13] Work should be conducted in a well-ventilated fume hood.[13]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust, fumes, or vapors.[14] Keep away from ignition sources.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications

Derivatives of trifluoromethylphenol are valuable intermediates in the pharmaceutical and agrochemical industries.[4][15] The unique substitution pattern of 3-Fluoro-2-(trifluoromethyl)phenol suggests its potential as a key building block in the synthesis of:

-

Novel Pharmaceuticals: The introduction of this moiety into drug candidates could enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4]

-

Agrochemicals: Fluorinated compounds are widely used in the development of modern pesticides and herbicides.[4]

-

Advanced Materials: The electronic properties imparted by the fluorine and trifluoromethyl groups may be beneficial in the design of liquid crystals, polymers, and other functional materials.[5]

Conclusion

While 3-Fluoro-2-(trifluoromethyl)phenol remains a compound with limited publicly available data, this guide provides a solid foundation for its synthesis, characterization, and safe handling. The proposed synthetic route and characterization workflow offer a practical approach for researchers to access and validate this promising molecule. Its unique combination of functional groups holds significant potential for advancing the fields of medicinal chemistry and materials science.

References

-

The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Fluorophenol Series. (n.d.). Sparrow Chemical. Retrieved from [Link]

-

Dey, A., & Patwari, G. N. (2012). Infrared-Optical Double Resonance Spectroscopic Investigation of Trifluoromethylphenols and Their Water Complexes. The Journal of Physical Chemistry A, 116(23), 5645–5651. [Link]

-

3-fluoro-2-(trifluoromethyl)phenol. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Wang, X., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(35), 10463-10467. [Link]

-

Liang, T., et al. (2013). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 52(2), 62-118. [Link]

-

Jasper, J. T., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(6), 3733–3743. [Link]

-

4-Fluoro-2-(trifluoromethyl)phenol. (n.d.). SpectraBase. Retrieved from [Link]

-

4-(Trifluoromethyl)-phenol. (n.d.). NIST WebBook. Retrieved from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979, October 3). Google Patents.

-

McCarthy, J. R., et al. (1990). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses, 69, 157. [Link]

-

4-Fluoro-3-(trifluoromethyl)phenol. (n.d.). PubChem. Retrieved from [Link]

-

O‐Trifluoromethylation of phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1763–1766. [Link]

-

Ghauri, F. Y., et al. (1993). H and "F-nmr spectroscopic studies on the - metabolism and urinary excretion of mono- and disubstituted phenols in the rat. Xenobiotica, 23(3), 255-265. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (n.d.). Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Molecules, 29(4), 856. [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). Bioorganic & Medicinal Chemistry Letters, 24(15), 3418–3422. [Link]

-

Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH. Retrieved from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021, July 27). Beilstein Journal of Organic Chemistry, 17, 1888–1938. [Link]

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017, January 23). Journal of the American Chemical Society, 139(5), 1814–1817. [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008, April 10). Semantic Scholar. Retrieved from [Link]

-

Trifluoromethylation. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). HIMS - University of Amsterdam. Retrieved from [Link]

-

Phenol, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes. (2017, August 3). ACS Central Science, 3(8), 887–894. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Retrieved from [Link]

-

(A) 1 H-NMR spectrum of 2-trifluoromethylphenol in phosphate buffer;... (n.d.). ResearchGate. Retrieved from [Link]

-

4 Trifluoromethylphenol. (2014, December 2). mzCloud. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. nbinno.com [nbinno.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. azom.com [azom.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. synquestlabs.com [synquestlabs.com]

- 15. Trifluoromethylation - Wikipedia [en.wikipedia.org]

The Definitive Guide to the Structural Elucidation of 3-Fluoro-2-(trifluoromethyl)phenol

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-Fluoro-2-(trifluoromethyl)phenol, a significant fluorinated building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven approach, emphasizing the causal relationships between molecular structure and spectroscopic output. Every analytical step is presented as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic compounds have become indispensable in modern chemistry, primarily due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered acidity. 3-Fluoro-2-(trifluoromethyl)phenol (C₇H₄F₄O, Molecular Weight: 180.10 g/mol ) is a prime example of a molecule where the interplay of two distinct fluorine-containing substituents—a single fluorine atom and a trifluoromethyl group—on a phenol scaffold presents both synthetic opportunities and analytical challenges.[1] The precise determination of its structure is paramount for its application in the synthesis of novel chemical entities.

The Analytical Blueprint: A Multi-technique Approach

The unambiguous structural confirmation of 3-Fluoro-2-(trifluoromethyl)phenol necessitates a multi-faceted analytical strategy. No single technique can provide the complete picture; rather, it is the synergy of mass spectrometry, infrared spectroscopy, and, most critically, multinuclear NMR spectroscopy that allows for a robust and irrefutable elucidation.

Mass Spectrometry: The First Glimpse

Mass spectrometry (MS) serves as the initial checkpoint, providing the molecular weight and fragmentation patterns that offer preliminary structural clues.

Expected Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) of 3-Fluoro-2-(trifluoromethyl)phenol is predicted to show a molecular ion peak ([M]⁺) at an m/z of 180. The presence of the trifluoromethyl group often leads to a characteristic loss of CF₃ (69 Da), resulting in a significant fragment at m/z 111. Further fragmentation of the aromatic ring would yield additional diagnostic peaks.

| Predicted Fragment | m/z | Significance |

| [C₇H₄F₄O]⁺ | 180 | Molecular Ion |

| [M - CF₃]⁺ | 111 | Loss of the trifluoromethyl group |

| [M - CO - F]⁺ | 133 | Loss of carbon monoxide and fluorine |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution (10-100 ppm) of the analyte in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation : Utilize a GC system coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 300.

-

-

Data Analysis : Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Key Vibrational Frequencies

The IR spectrum of 3-Fluoro-2-(trifluoromethyl)phenol is expected to be dominated by absorptions from the hydroxyl (O-H), carbon-fluorine (C-F), and aromatic (C=C) bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-F (CF₃) | 1100-1350 (strong, multiple bands) | Stretching |

| C-F (Aryl-F) | 1000-1100 | Stretching |

The broadness of the O-H stretch is indicative of hydrogen bonding. The C-F stretching region for the CF₃ group is typically characterized by several strong, sharp absorptions.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing : Perform a background subtraction using the empty ATR crystal.

-

Interpretation : Assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides the most detailed and definitive information for the structural elucidation of 3-Fluoro-2-(trifluoromethyl)phenol. The unique spin properties and high natural abundance of ¹⁹F make it a powerful nucleus for NMR studies.[3]

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling. For 3-Fluoro-2-(trifluoromethyl)phenol, we expect to see signals for the three aromatic protons and the single hydroxyl proton.

-

Hydroxyl Proton (OH) : A broad singlet, typically in the range of δ 5.0-8.0 ppm, the exact chemical shift being dependent on concentration and solvent.

-

Aromatic Protons : The three aromatic protons will appear as a complex multiplet system due to ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will generally shift these protons downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms directly attached to fluorine will exhibit characteristic splitting due to ¹³C-¹⁹F coupling.

-

C-F and C-CF₃ Carbons : The carbon attached to the single fluorine atom (C-3) and the carbon bearing the trifluoromethyl group (C-2) will appear as doublets and quartets, respectively, due to coupling with the attached fluorine atoms. The carbon of the CF₃ group itself will be a quartet with a large coupling constant.

-

Aromatic Carbons : The remaining aromatic carbons will also show smaller couplings to the fluorine atoms, providing valuable information about their relative positions.

¹⁹F NMR Spectroscopy: The Definitive Fingerprint

¹⁹F NMR is arguably the most informative technique for this molecule. The large chemical shift dispersion of ¹⁹F NMR allows for clear separation of signals from the two different fluorine environments.

-

Aryl-F Signal : The single fluorine atom on the aromatic ring is expected to resonate in the typical range for aryl fluorides. This signal will be split by the neighboring aromatic protons.

-

CF₃ Signal : The trifluoromethyl group will appear as a singlet (in a proton-decoupled ¹⁹F spectrum) at a characteristic chemical shift.

Predicted NMR Data Summary

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | H (Aromatic) | ~7.0 - 7.5 | Multiplet | J(H,H) and J(H,F) |

| OH | ~5.0 - 8.0 | Broad Singlet | - | |

| ¹³C NMR | C-OH | ~150-160 | Multiplet | |

| C-CF₃ | ~120-130 | Quartet | ¹J(C,F) ~ 270-280 | |

| C-F | ~155-165 | Doublet | ¹J(C,F) ~ 240-250 | |

| Other Aromatic C | ~115-135 | Multiplets | ||

| CF₃ | ~120-125 | Quartet | ¹J(C,F) ~ 270-280 | |

| ¹⁹F NMR | Ar-F | ~ -110 to -140 | Multiplet | |

| CF₃ | ~ -60 to -65 | Singlet |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended) :

-

COSY (Correlation Spectroscopy) : To establish ¹H-¹H correlations.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy) : Can provide through-space correlations between ¹H and ¹⁹F nuclei, confirming their spatial proximity.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the structure elucidation of 3-Fluoro-2-(trifluoromethyl)phenol, integrating data from each analytical technique.

Caption: Integrated workflow for the structure elucidation of 3-Fluoro-2-(trifluoromethyl)phenol.

Conclusion: A Self-Validating Approach

The structural elucidation of 3-Fluoro-2-(trifluoromethyl)phenol is a testament to the power of a synergistic analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and multinuclear NMR, a self-validating framework is established. Each piece of spectroscopic evidence corroborates the others, leading to an unambiguous and confident assignment of the molecular structure. This guide provides not just the "how" but, more importantly, the "why" behind each experimental choice, empowering researchers to tackle the structural challenges of complex fluorinated molecules with scientific rigor and integrity.

References

-

BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. Retrieved from BenchChem website.[4]

-

ChemSynthesis. (2025). 3-fluoro-2-(trifluoromethyl)phenol. Retrieved from ChemSynthesis website.[1]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia.[3][5]

-

Bent, D. F. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-31.[2]

Sources

A Guide to the Spectroscopic Characterization of 3-Fluoro-2-(trifluoromethyl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(trifluoromethyl)phenol is a unique aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenol ring introduces profound electronic and conformational effects, influencing its acidity, hydrogen-bonding capabilities, and overall reactivity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its interactions in various chemical and biological systems.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Fluoro-2-(trifluoromethyl)phenol. Due to the limited availability of published experimental spectra for this specific isomer, this document presents a detailed predictive analysis based on the well-characterized spectroscopic data of its isomers: 2-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol. This comparative approach allows for a robust estimation of the key spectroscopic features of the title compound.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of 3-Fluoro-2-(trifluoromethyl)phenol, with its ortho-trifluoromethyl and meta-fluoro substituents relative to the hydroxyl group, dictates a complex interplay of electronic and steric effects. These effects will manifest in its various spectra, providing a unique fingerprint for the molecule.

Caption: Molecular Structure of 3-Fluoro-2-(trifluoromethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-Fluoro-2-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum will reveal the chemical shifts and coupling patterns of the aromatic and hydroxyl protons. The electron-withdrawing nature of the trifluoromethyl and fluoro groups will generally lead to a downfield shift of the aromatic protons compared to phenol itself.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.25 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 |

| H-5 | 6.90 - 7.05 | t | J(H-H) ≈ 8-9 |

| H-6 | 7.20 - 7.35 | d | J(H-H) ≈ 8-9 |

| OH | 5.0 - 6.0 | br s | - |

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents. The -CF₃ group at C2 will strongly deshield the adjacent H-6 proton. The fluorine at C3 will deshield the ortho proton H-4 and the para proton H-6. The coupling patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) interactions. Long-range couplings are expected due to the fluorine substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. A key feature will be the carbon-fluorine (C-F) coupling, which splits the signals of the carbons bearing fluorine or those in close proximity.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1-OH | 150 - 155 | d | J(C-F) ≈ 2-4 |

| C2-CF₃ | 120 - 125 | qd | J(C-F) of CF₃ ≈ 270-280, J(C-F) of C3-F ≈ 20-25 |

| C3-F | 160 - 165 | dq | J(C-F) of C3-F ≈ 240-250, J(C-F) of CF₃ ≈ 5-8 |

| C4 | 115 - 120 | d | J(C-F) ≈ 20-25 |

| C5 | 125 - 130 | s | - |

| C6 | 118 - 123 | d | J(C-F) ≈ 3-5 |

| -CF₃ | 120 - 125 | q | J(C-F) ≈ 270-280 |

Expertise in Interpretation: The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond C-F coupling constant and will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, also with a large one-bond C-F coupling constant. The carbons ortho and para to the C3-F will show smaller two- and four-bond C-F couplings, respectively.[1]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides a direct probe into the fluorine environments. We expect two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | m |

| -CF₃ | -60 to -65 | d |

Field-Proven Insights: The chemical shift of the aromatic fluorine is influenced by its position relative to the hydroxyl and trifluoromethyl groups. The trifluoromethyl group typically appears in the -60 to -70 ppm region. The multiplicity will be complex due to coupling with the aromatic protons and potentially a small through-space coupling to the other fluorine atom.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 3-Fluoro-2-(trifluoromethyl)phenol will be characterized by absorptions corresponding to the O-H, C-H, C=C, C-O, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | Aromatic C=C stretch | Medium-Strong |

| 1520 - 1470 | Aromatic C=C stretch | Medium-Strong |

| 1350 - 1100 | C-F stretch (CF₃) | Very Strong |

| 1250 - 1150 | C-O stretch (phenol) | Strong |

| 1150 - 1000 | Aromatic C-F stretch | Strong |

Authoritative Grounding: The broad O-H stretching band is characteristic of phenols and is due to intermolecular hydrogen bonding.[2] The C-F stretching vibrations of the trifluoromethyl group typically give rise to very strong and complex absorptions in the 1350-1100 cm⁻¹ region. The exact positions of the aromatic C=C and C-H bending vibrations can provide further clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 3-Fluoro-2-(trifluoromethyl)phenol, electron ionization (EI) would likely be employed.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 161 | [M - F]⁺ or [M - H - HF]⁺ |

| 151 | [M - CHO]⁺ |

| 131 | [M - CF₃]⁺ |

| 111 | [M - CF₃ - CO]⁺ |

Trustworthiness of Protocol: The molecular ion peak at m/z 180 is expected to be prominent. Key fragmentation pathways would involve the loss of a fluorine atom, a hydrogen fluoride molecule, or the trifluoromethyl group. The fragmentation pattern of the isomers can be used as a reference to aid in the interpretation of the spectrum of 3-Fluoro-2-(trifluoromethyl)phenol.

Caption: A logical workflow for the comprehensive spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic features of 3-Fluoro-2-(trifluoromethyl)phenol based on a comparative analysis of its isomers and fundamental spectroscopic principles. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its identification and characterization. Experimental verification of this data, when available, will further solidify our understanding of the structure-property relationships in this important class of fluorinated phenols.

References

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 3-Fluoro-2-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Fluoro-2-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The guide delves into the electronic properties of the molecule, predicting its behavior in various chemical transformations. It offers a detailed examination of electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the phenolic hydroxyl group. The interplay of the directing effects of the hydroxyl, fluoro, and trifluoromethyl substituents is a central focus, providing a predictive framework for regioselectivity. Where available, established experimental protocols are provided, alongside a critical discussion of the underlying mechanistic principles. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and modification of this versatile building block.

Introduction: The Chemical Landscape of 3-Fluoro-2-(trifluoromethyl)phenol

3-Fluoro-2-(trifluoromethyl)phenol is a polysubstituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a trifluoromethyl group on a benzene ring. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the electron density of the aromatic ring and the acidity of the phenolic proton.

Table 1: Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)phenol

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₄O | [1] |

| Molecular Weight | 180.10 g/mol | [1] |

| Boiling Point | 86 °C (15 mmHg) | [1] |

| SMILES | OC1=C(C(=CC=C1)F)C(F)(F)F | [1] |

Synthesis of 3-Fluoro-2-(trifluoromethyl)phenol

The synthesis of 3-Fluoro-2-(trifluoromethyl)phenol is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the diazotization of a corresponding aniline precursor followed by hydrolysis.

General Synthetic Approach: Diazotization of 2-Amino-6-fluorobenzotrifluoride

A plausible and frequently employed strategy for the synthesis of phenols from anilines is through the formation of a diazonium salt, which is subsequently hydrolyzed.

Workflow for the Synthesis of 3-Fluoro-2-(trifluoromethyl)phenol:

Caption: Synthetic pathway from aniline to phenol.

Experimental Protocol: A Representative Diazotization-Hydrolysis Procedure

The following protocol is a general representation and may require optimization based on specific laboratory conditions and scale.

Step 1: Diazotization of 2-Amino-6-fluorobenzotrifluoride

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-fluorobenzotrifluoride in a suitable aqueous acid (e.g., sulfuric acid) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the solution containing the 3-fluoro-2-(trifluoromethyl)benzenediazonium salt.

-

The hydrolysis is typically carried out by heating the aqueous solution, often with the addition of copper salts to catalyze the decomposition of the diazonium group.

-

The resulting phenol can be isolated by steam distillation or solvent extraction.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.[1]

Reactivity Profile: A Tale of Competing Directing Effects

The reactivity of the aromatic ring in 3-Fluoro-2-(trifluoromethyl)phenol towards electrophilic substitution is governed by the interplay of the three substituents.

-

Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system via resonance.[2][3]

-

Fluorine Atom (-F): A deactivating, ortho, para-directing group. It is deactivating due to its high electronegativity (inductive effect), but the lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.[4]

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[5]

The combination of these groups creates a complex pattern of activation and deactivation across the aromatic ring. The hydroxyl group is the most powerful activating group and will therefore be the primary director of electrophilic substitution.[6]

Diagram of Directing Effects on 3-Fluoro-2-(trifluoromethyl)phenol:

Caption: Predicted sites of electrophilic attack.

Key Reactions and Methodologies

Electrophilic Aromatic Substitution

The hydroxyl group's strong activating and ortho, para-directing effect will predominantly govern the regioselectivity of electrophilic aromatic substitution reactions.

Halogenation of phenols is typically a facile reaction that often does not require a Lewis acid catalyst.[3]

-

Predicted Outcome: Bromination or chlorination is expected to occur primarily at the C4 position (para to the hydroxyl group) and to a lesser extent at the C6 position (ortho to the hydroxyl group and sterically hindered by the adjacent trifluoromethyl group).

Experimental Protocol: Bromination (Hypothetical)

-

Dissolve 3-Fluoro-2-(trifluoromethyl)phenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Slowly add a solution of bromine (Br₂) in the same solvent at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Nitration of phenols can be achieved under milder conditions than those required for benzene.[2]

-

Predicted Outcome: Nitration is expected to yield a mixture of 4-nitro- and 6-nitro-3-fluoro-2-(trifluoromethyl)phenol, with the 4-nitro isomer being the major product.

Experimental Protocol: Nitration

A general procedure for the nitration of a substituted phenol is as follows:

-

Dissolve 3-Fluoro-2-(trifluoromethyl)phenol in a suitable solvent like glacial acetic acid.[7]

-

Cool the solution in an ice bath.

-

Slowly add a solution of nitric acid in the same solvent.

-

Maintain the temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water, and dry. The isomers can often be separated by column chromatography or fractional crystallization.[7]

Friedel-Crafts reactions with phenols can be complex due to the coordination of the Lewis acid catalyst with the phenolic oxygen, which deactivates the ring.[8] Furthermore, O-acylation or O-alkylation can compete with the desired C-acylation/alkylation.[8]

-

Predicted Outcome for C-Acylation/Alkylation: If C-acylation/alkylation occurs, it is expected to be directed to the C4 and C6 positions. However, due to the deactivating nature of the trifluoromethyl and fluoro groups, harsh reaction conditions might be necessary, which could lead to side reactions. The Fries rearrangement of an initially formed O-acylated product could be an alternative route to the C-acylated phenol.[8]

-

Predicted Outcome for O-Acylation/Alkylation: O-acylation is often favored under basic conditions or with less reactive acylating agents. O-alkylation is a common reaction of phenols.

Experimental Considerations for Friedel-Crafts Acylation:

To favor C-acylation over O-acylation, an excess of the Lewis acid catalyst is often used.[8] The reaction is typically carried out by adding the acyl chloride or anhydride to a mixture of the phenol and the Lewis acid (e.g., AlCl₃) in a suitable solvent.

Experimental Considerations for Alkylation:

Alkylation of the phenolic hydroxyl group (O-alkylation) is generally more straightforward than C-alkylation. It is typically achieved by treating the phenol with a base (e.g., K₂CO₃, NaH) to form the phenoxide, followed by reaction with an alkyl halide.[9] C-alkylation is less common and often requires specific conditions to disfavor O-alkylation, such as the use of protic solvents that can hydrogen bond with the phenoxide oxygen.[9]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of 3-Fluoro-2-(trifluoromethyl)phenol can undergo a variety of typical reactions of phenols.

The formation of the corresponding phenoxide with a suitable base, followed by reaction with an alkyl halide, will readily produce the corresponding ether.

Workflow for Williamson Ether Synthesis:

Caption: General workflow for ether synthesis.

Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the generated acid.

Spectroscopic Characterization

The structure of 3-Fluoro-2-(trifluoromethyl)phenol and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The chemical shift of the phenolic proton will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom, with characteristic C-F couplings.

-

¹⁹F NMR: Two distinct signals are expected, one for the -CF₃ group and one for the fluorine atom on the ring.

-

IR Spectroscopy: A characteristic broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹, and strong C-F stretching bands will be present.

-

Mass Spectrometry: The molecular ion peak can confirm the molecular weight of the compound and its derivatives.

Conclusion

The reactivity of 3-Fluoro-2-(trifluoromethyl)phenol is a fascinating case study in the directing effects of multiple substituents on an aromatic ring. The strongly activating hydroxyl group is the dominant directing influence in electrophilic aromatic substitution, favoring substitution at the C4 and C6 positions. However, the deactivating nature of the fluoro and trifluoromethyl groups will likely necessitate carefully optimized reaction conditions to achieve good yields. Reactions involving the phenolic hydroxyl group, such as ether and ester formation, are expected to proceed readily under standard conditions. This technical guide provides a solid foundation for researchers to design and execute synthetic transformations involving this valuable fluorinated building block, enabling the development of novel molecules with potential applications in various fields of chemical science.

References

-

savvy-chemist. (2018, September 10). Aromatic Chemistry (5) Phenol: electrophilic substitution reactions.

-

ChemistryStudent. (n.d.). Phenol Reactions (A-Level).

-

ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.

-

Directing Groups in SE Ar. (n.d.).

-

BenchChem. (2025). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.

-

Shenfang Lia, et al. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton.

-

Wikipedia. (n.d.). Friedel–Crafts reaction.

-

Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.

-

Environmental Science: Processes & Impacts. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.

-

Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

RSC Publishing. (2015, January 13). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols.

-

Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

ChemSynthesis. (2025, May 20). 3-fluoro-2-(trifluoromethyl)phenol.

-

PMC. (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.

-

RSC Publishing. (n.d.). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan.

-

Beilstein Journal of Organic Chemistry. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).

-

PubMed. (2026, January 14). Interpretable machine learning framework for predicting the reactivity of trifluoromethylating reagents.

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.

-

Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. savvy-chemist: Aromatic Chemistry (5) Phenol: electrophilic substitution reactions [derekcarrsavvy-chemist.blogspot.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. corning.com [corning.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pharmaxchange.info [pharmaxchange.info]

The Strategic Application of 3-Fluoro-2-(trifluoromethyl)phenol in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Unique Value Proposition of Fluorinated Phenols

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of therapeutic candidates.[1][2] The judicious placement of fluorine atoms or trifluoromethyl (CF3) groups can profoundly influence a molecule's metabolic stability, receptor binding affinity, lipophilicity, and acidity (pKa), often converting a promising lead compound into a viable drug candidate.[3][4][5]

This guide focuses on a particularly strategic, yet underexplored, building block: 3-Fluoro-2-(trifluoromethyl)phenol . This molecule is not merely another fluorinated aromatic; its specific substitution pattern—a potent, electron-withdrawing trifluoromethyl group positioned ortho to the hydroxyl and a strongly electronegative fluorine atom at the meta position—creates a unique chemical environment. This arrangement offers a sophisticated solution to several common challenges in drug development, including rapid metabolism and suboptimal target engagement. As a Senior Application Scientist, this guide will provide you with field-proven insights into the causality behind leveraging this reagent, moving beyond simple observation to a mechanistic understanding of its potential.

Physicochemical Profile: A Quantitative Rationale for Application

The true value of 3-Fluoro-2-(trifluoromethyl)phenol is best understood by examining its predicted physicochemical properties in the context of its parent structures. The combined, potent electron-withdrawing effects of the ortho-CF3 and meta-F groups are anticipated to significantly lower the pKa of the phenolic proton, while modulating lipophilicity in a predictable manner.

| Property | Phenol (Reference) | 3-(Trifluoromethyl)phenol (Analog) | 3-Fluoro-2-(trifluoromethyl)phenol (Predicted) | Rationale for Predicted Change |

| Molecular Weight | 94.11 g/mol | 162.11 g/mol [6] | 180.10 g/mol [7] | Additive mass of F and CF3 substituents. |

| pKa | ~9.9 | ~8.7 - 9.1 | ~7.5 - 8.0 | The strong inductive effect of the ortho-CF3 and meta-F groups stabilizes the phenoxide anion, significantly increasing acidity. |

| LogP | ~1.5 | ~2.95[6] | ~3.1 - 3.4 | The CF3 group substantially increases lipophilicity (Hansch π value of +0.88), with a smaller contribution from the fluorine atom.[4] |

| Boiling Point | 181.7 °C | 178-179 °C[6] | 86 °C (15 mmHg)[7] | The specific substitution pattern influences intermolecular forces. |

Table 1: Comparative Physicochemical Properties. The predicted values for 3-Fluoro-2-(trifluoromethyl)phenol are derived from established principles of physical organic chemistry and data from close structural analogs.

Core Applications in Medicinal Chemistry

The unique arrangement of substituents in 3-Fluoro-2-(trifluoromethyl)phenol provides a multi-pronged approach to solving complex drug design challenges.

Enhanced Metabolic Stability via Steric and Electronic Shielding

A primary liability for many phenolic drugs is rapid metabolic inactivation through Phase II conjugation (glucuronidation or sulfation) at the hydroxyl group or Phase I oxidation of the aromatic ring by cytochrome P450 (CYP) enzymes. The structure of 3-Fluoro-2-(trifluoromethyl)phenol offers a robust, built-in defense mechanism.

-

Steric Hindrance of Conjugation: The bulky trifluoromethyl group ortho to the hydroxyl acts as a formidable steric shield. This physical barrier can significantly hinder the approach of large, flexible conjugating enzymes like UDP-glucuronosyltransferases (UGTs), thereby reducing the rate of glucuronidation—a major metabolic pathway for phenols.

-

Electronic Deactivation of the Ring: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This makes the ring less susceptible to CYP-mediated oxidative metabolism, a common metabolic "soft spot."[4] Replacing a metabolically vulnerable C-H bond with a much stronger C-F bond is a well-established strategy for blocking metabolic hotspots.

pKa Modulation for Superior Target Engagement

The acidity of a phenolic hydroxyl group is critical for its role in molecular recognition, particularly in forming hydrogen bonds with protein targets. By significantly lowering the pKa into the physiological range, 3-Fluoro-2-(trifluoromethyl)phenol can function as a much stronger hydrogen bond donor compared to a typical phenol (pKa ~10). This enhanced acidity can lead to:

-

Stronger Hydrogen Bonds: A more acidic proton forms a more polarized O-H bond, leading to a stronger, more favorable hydrogen bond with an acceptor group (e.g., a backbone carbonyl or carboxylate side chain) in the target protein's active site.

-

Optimal Ionization at Physiological pH: Depending on the specific pKa achieved, a larger fraction of the phenol may exist in its ionized phenoxide form at pH 7.4. If the target binding site has a complementary cationic residue, this can introduce a potent ionic interaction, dramatically increasing binding affinity.

Conformational Control and Bioisosteric Replacement

The steric bulk of the ortho-trifluoromethyl group provides an additional, powerful tool for drug designers.

-

Conformational Locking: When the phenol ring is part of a larger, flexible molecule, the CF3 group can restrict rotation around the bond connecting the ring to the rest of the scaffold. This can lock the molecule into a specific, more bioactive conformation, reducing the entropic penalty of binding and increasing potency.

-

Bioisosterism: The trifluoromethyl group is often considered a bioisostere for groups like chlorine or isopropyl, but with distinct electronic properties.[4] The 3-fluoro-2-(trifluoromethyl)phenyl moiety can serve as a superior replacement for other substituted phenols (e.g., dichlorophenols) where improved metabolic stability and modulated acidity are desired without drastically altering molecular volume.

Synthetic Strategy: A Representative Protocol

Workflow Diagram: Synthesis of 3-Fluoro-2-(trifluoromethyl)phenol

Caption: A plausible synthetic workflow for 3-Fluoro-2-(trifluoromethyl)phenol.

Detailed Experimental Protocol

Objective: To synthesize 3-Fluoro-2-(trifluoromethyl)phenol from 2-Amino-6-fluorotoluene.

Step 1: Synthesis of 2-Fluoro-6-iodotoluene

-

To a stirred solution of 2-amino-6-fluorotoluene (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the diazonium salt solution to the KI solution.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour until nitrogen evolution ceases.

-

Cool the mixture, extract with diethyl ether, wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 2-fluoro-6-iodotoluene.

Step 2: Synthesis of 2-Fluoro-6-iodo-1-(trifluoromethyl)benzene

-

This step is a representative trifluoromethylation. In a sealed tube, combine 2-fluoro-6-iodotoluene (1.0 eq), a copper(I) trifluoromethyl source (e.g., pre-formed CuCF₃ or a combination of TMSCF₃ and CuI) (1.5 eq), and a suitable solvent such as DMF or NMP.

-

Heat the mixture at 120-160 °C for 12-24 hours. Monitor reaction progress by GC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by distillation or chromatography to obtain the product.

Step 3: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic acid

-

Dissolve the product from Step 2 (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over several hours.

-

Continue refluxing until the purple color disappears. Cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with concentrated HCl to precipitate the benzoic acid derivative. Collect the solid by filtration, wash with cold water, and dry.

Step 4: Synthesis of 3-Fluoro-2-(trifluoromethyl)phenol

-

Suspend the benzoic acid from Step 3 (1.0 eq) in dichloromethane containing a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise and stir until gas evolution stops, yielding the acyl chloride.

-

In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) in dichloromethane.

-

Add the crude acyl chloride solution to the m-CPBA solution and stir at room temperature. The reaction progress can be monitored by TLC. This initiates the Baeyer-Villiger rearrangement.

-

Upon completion, perform an appropriate workup including washing with sodium bicarbonate and sodium sulfite solutions to remove excess oxidant and acids.

-